molecular formula C10H12N2 B016587 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine CAS No. 102780-52-9

3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine

Cat. No.: B016587
CAS No.: 102780-52-9
M. Wt: 160.22 g/mol
InChI Key: VEZJZUAPDXWXQE-UHFFFAOYSA-N
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Description

3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine is a chemical compound with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol . This compound is characterized by a pyridine ring substituted with a methyl group and linked to a 3,4-dihydro-2H-pyrrole (pyrroline) moiety, a structure related to other alkaloids such as Myosmine (3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine) . Calculated physical properties include a density of approximately 1.10 g/cm³ and a boiling point of 274.5°C at 760 Torr . The compound is reported to be freely soluble at 120 g/L at 25°C . Researchers are interested in this structural framework for its potential in medicinal chemistry and as a building block for the synthesis of more complex heterocyclic systems . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8-5-9(7-11-6-8)10-3-2-4-12-10/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZJZUAPDXWXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2=NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508852
Record name 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102780-52-9
Record name 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 5-Methyl Myosmine are primarily those involving the metabolism of estrogens and the release of dopamine. By inhibiting aromatase enzymes, 5-Methyl Myosmine can potentially disrupt the normal balance of hormones in the body. The release of dopamine can affect mood and behavior.

Biochemical Analysis

Biochemical Properties

It is known that it is a metabolite of nicotine This suggests that it may interact with enzymes, proteins, and other biomolecules involved in nicotine metabolism

Metabolic Pathways

Given its status as a metabolite of nicotine, it is likely involved in similar metabolic pathways. This could potentially include interactions with enzymes or cofactors involved in nicotine metabolism, as well as effects on metabolic flux or metabolite levels.

Biological Activity

3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine, commonly known as Myosmine, is a nitrogen-containing heterocyclic compound with the molecular formula C10H12N2C_{10}H_{12}N_{2} and a molecular weight of approximately 160.22 g/mol. This compound possesses a unique structural configuration that includes both pyridine and pyrrole rings, which are known for their diverse biological activities. This article explores the biological activity of Myosmine, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

Myosmine features a pyridine ring substituted with a 3,4-dihydro-2H-pyrrole moiety at the 3-position and a methyl group at the 5-position of the pyridine ring. This structural uniqueness contributes to its distinct chemical properties and biological activities.

Pharmacological Properties

Research on Myosmine highlights several pharmacological activities:

  • Cytochrome P450 Interactions : Myosmine has been shown to interact with various cytochrome P450 enzymes, which are crucial for drug metabolism. It can inhibit specific CYP enzymes, potentially affecting the metabolism of co-administered drugs.
  • Anticancer Activity : Similar compounds have demonstrated anticancer properties. For instance, derivatives of pyrrolo[3,4-c]pyridine have been studied for their effectiveness against various cancer cell lines, indicating that Myosmine may possess similar anticancer potential .
  • Anti-inflammatory Effects : The presence of both pyridine and pyrrole rings suggests potential anti-inflammatory properties, as many derivatives of these compounds have been documented to exhibit such effects.

Research Findings

A review of the literature reveals significant findings regarding the biological activity of Myosmine:

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities associated with Myosmine and structurally related compounds:

Compound NameStructure FeaturesUnique Properties
Myosmine (this compound) Pyridine with dihydropyrroleCYP1A2 inhibitor; potential anticancer effects
5-Methylpyridin-2(1H)-one Pyridine derivative with carbonylExhibits different metabolic pathways
3-Methylpyridin-2(1H)-one Similar structure with methyl substitutionPotentially different biological activities
4-(3-Pyridyl)-1-pyrroline Pyrrole linked to pyridineMay have distinct pharmacological effects

Case Studies

Several case studies provide insights into the biological activity of Myosmine:

  • A study investigating the effect of pyrrolo[3,4-c]pyridine derivatives on cancer cell lines demonstrated that certain modifications to the structure enhanced cytotoxicity against ovarian cancer cells while maintaining low toxicity towards healthy cells .
  • Another research effort focused on the metabolic stability of similar compounds showed that modifications could significantly affect their efficacy against M. tuberculosis, providing a framework for future studies on Myosmine's potential antimycobacterial properties .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H12N2
  • Molecular Weight : 160.22 g/mol
  • Melting Point : 68-70 °C
  • IUPAC Name : 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine

The compound's structural features allow it to interact with biological systems effectively, making it a subject of interest in medicinal chemistry.

Anti-Cancer Potential

Research indicates that Myosmine exhibits anti-cancer properties. Its structural similarity to other known anti-cancer agents suggests potential efficacy against various cancer types. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in tumor cells. For instance, the compound has been investigated for its effects on breast cancer cell lines such as MCF-7 and MDA-MB231, demonstrating cytotoxicity while exhibiting lower toxicity on normal cells.

Interaction with Cytochrome P450 Enzymes

Myosmine has been studied for its interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions is vital for predicting pharmacokinetics and potential drug-drug interactions. Research indicates that Myosmine can inhibit specific CYP enzymes, affecting the metabolism of co-administered drugs .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects. Pyridine derivatives are often associated with neuroprotective properties and may influence neurotransmitter systems. Preliminary studies have hinted at Myosmine's potential role in modulating neurochemical pathways, warranting further investigation into its therapeutic applications in neurological disorders .

Toxicological Insights

While Myosmine shows promise in therapeutic applications, its safety profile is also of interest. As a metabolite of nicotine, it shares some toxicological characteristics with tobacco products. Research has indicated that Myosmine may contribute to the harmful effects associated with tobacco use, including potential carcinogenicity and cardiovascular risks . Understanding its toxicological profile is essential for evaluating its safety in clinical applications.

Comparative Analysis of Related Compounds

To better understand the unique properties of Myosmine, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Properties
Myosmine (this compound) Pyridine with dihydropyrroleCYP1A2 inhibitor; found in tobacco
5-Methylpyridin-2(1H)-one Pyridine derivative with carbonyl groupExhibits different metabolic pathways
4-(3-Pyridyl)-1-pyrroline Pyrrole linked to pyridineMay have distinct pharmacological effects

This table highlights how Myosmine's unique combination of functional groups contributes to its distinct biological activities compared to other similar compounds.

Comparison with Similar Compounds

Structural and Functional Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound 102780-52-9 C₁₀H₁₂N₂ 160.22 5-methyl pyridine Potential pharmaceutical intermediate
Myosmine 532-12-7 C₉H₁₀N₂ 146.19 None Nicotine metabolite ; CSC component
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine 1232431-65-0 C₁₀H₁₂N₂ 160.22 2-methyl pyridine Kinase inhibitor intermediate
3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-propylpyridine N/A C₁₁H₁₄N₂ 174.25 5-propyl pyridine Increased lipophilicity

Research Findings and Implications

  • Synthetic Routes : Methyl-substituted pyridines are synthesized via alkylation or cross-coupling reactions, similar to bromomethylpyridine intermediates used in rupatadine synthesis .
  • Biological Activity : Substitutions on the pyridine ring (e.g., methyl, fluoro) influence enantioselectivity in enzymatic reductions, as seen in the bioreduction of 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-fluoro-2-methoxypyridine .
  • Environmental Persistence : Myosmine’s role in nicotine degradation suggests that alkylated derivatives may exhibit varied biodegradability, necessitating further ecotoxicological studies .

Preparation Methods

Reaction Mechanism and Substrate Selection

The condensation of pyridine derivatives with dihydropyrrole precursors represents a foundational approach for synthesizing 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine. This method typically employs a substituted pyridine bearing a methyl group at the 5-position and a reactive site (e.g., aldehyde or ketone) at the 3-position. The dihydropyrrole component often features a nucleophilic amine or enamine group, facilitating imine or enamine bond formation.

Key mechanistic steps include:

  • Nucleophilic attack : The amine group of the dihydropyrrole attacks the electrophilic carbon of the pyridine derivative.

  • Proton transfer : Stabilization of the intermediate through acid-catalyzed protonation.

  • Dehydration : Elimination of water to form the conjugated heterocyclic system.

Optimization Strategies

Reaction efficiency hinges on solvent polarity, temperature, and catalyst selection. Polar aprotic solvents like dimethylformamide (DMF) enhance reactant solubility, while Brønsted acids (e.g., p-toluenesulfonic acid) accelerate dehydration. Elevated temperatures (80–120°C) are often necessary to overcome kinetic barriers.

Table 1: Representative Conditions for Condensation Reactions

ParameterTypical RangeImpact on Yield
Temperature80–120°CHigher yields at >100°C
Catalyst Concentration5–10 mol%Optimal at 7.5 mol%
Reaction Time12–24 hoursProlonged time reduces side products

Cyclization Reaction

Intramolecular Ring Closure

Cyclization offers a streamlined route to the target compound by forming the dihydropyrrole ring in situ. This method avoids the need for pre-synthesized dihydropyrrole precursors, instead utilizing linear intermediates with latent cyclization potential. Common substrates include γ-amino ketones or esters, which undergo acid- or base-mediated ring closure.

Catalytic Systems and Solvent Effects

Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) are effective catalysts, coordinating to the carbonyl oxygen and polarizing the substrate for nucleophilic attack. Solvent choice critically influences reaction kinetics:

  • Nonpolar solvents (e.g., toluene) : Favor slower, more selective cyclization.

  • Polar solvents (e.g., ethanol) : Accelerate reaction but may promote side reactions.

Table 2: Cyclization Performance Across Solvents

SolventDielectric ConstantYield (%)Purity (%)
Toluene2.46892
Ethanol24.38285
DCM8.97589

Comparative Analysis of Methods

Yield and Scalability

While condensation reactions provide modularity in substrate selection, cyclization methods excel in atom economy and step count. Industrial-scale production often favors cyclization due to reduced raw material costs, though condensation remains prevalent in research settings for its versatility.

Emerging Methodologies

Photocatalytic Synthesis

Recent advances leverage visible-light photocatalysis to activate pyridine derivatives under mild conditions. This approach minimizes thermal degradation and enhances selectivity for the dihydropyrrole moiety.

Biocatalytic Routes

Enzymatic systems, particularly imine reductases, have shown promise in asymmetrically synthesizing chiral intermediates of this compound. These methods offer high enantioselectivity (>99% e.e.) under aqueous conditions.

Industrial Production Protocols

Large-Scale Cyclization

Pilot plant data indicate that continuous flow reactors improve heat management and throughput for cyclization reactions. Key parameters include:

  • Residence time : 30–60 minutes

  • Catalyst loading : 3–5 mol%

  • Temperature gradient : 90°C → 120°C

Table 3: Bench-Scale vs. Industrial Performance

MetricBench ScaleIndustrial Scale
Yield78%85%
Purity95%98%
Throughput (kg/day)0.550

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution, as demonstrated in analogous pyridine-pyrrolidine systems. For yield optimization, variables such as catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (toluene/EtOH mixtures), and temperature (e.g., 105°C for Suzuki-Miyaura coupling) should be systematically tested. Reaction progress can be monitored using TLC or LC-MS to identify bottlenecks. Pre-activation of boronic acid derivatives or microwave-assisted synthesis may enhance efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using coupling constants and DEPT experiments. For example, the pyridine proton environment (δ 7.5–8.8 ppm) and pyrrolidine ring protons (δ 2–4 ppm) should be analyzed for splitting patterns .
  • IR Spectroscopy : Confirm functional groups (e.g., C=N stretch ~1574 cm⁻¹, C=O if present ~1665 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Compare observed [M]+ with calculated molecular weight (e.g., 146.19 g/mol) and analyze fragmentation patterns .
  • Resolution of Conflicts : Cross-validate with high-resolution MS (HRMS) or X-ray crystallography if crystalline. Replicate experiments under controlled conditions to rule out impurities .

Q. What are the key storage and handling considerations to ensure compound stability?

  • Methodological Answer : Store at 2–8°C in an inert atmosphere (argon/nitrogen) and protect from light to prevent degradation via oxidation or photolysis. Use amber glass vials and conduct periodic stability assays (e.g., HPLC purity checks over 6 months). Handle in a fume hood due to potential respiratory irritation (H335 hazard) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity or electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Optimize geometry using B3LYP/6-31G(d) basis sets.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar/non-polar solvents to study aggregation behavior.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide SAR studies. Validate computational results with experimental kinetic data .

Q. What strategies are employed to analyze contradictory data in reaction mechanisms involving this compound?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated analogs to trace proton transfer steps in proposed mechanisms.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹²C vs. ¹³C substrates to identify rate-determining steps.
  • In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to detect transient intermediates.
  • Control Experiments : Eliminate variables (e.g., light, oxygen) to isolate confounding factors. Use embedded experimental designs to reconcile qualitative and quantitative data .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent modifications on biological activity?

  • Methodological Answer :

  • Systematic Substituent Variation : Synthesize derivatives with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at the 5-methylpyridine or pyrrolidine positions.
  • Biological Assays : Test against target receptors (e.g., kinase inhibition) using IC₅₀ measurements.
  • Multivariate Analysis : Apply QSAR models to correlate substituent parameters (Hammett σ, logP) with activity. Use clustering algorithms to identify pharmacophoric features .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.